![molecular formula C17H14N2O3 B150723 10-乙酰氧基-5H-二苯并[b,f]氮杂卓-5-甲酰胺 CAS No. 952740-00-0](/img/structure/B150723.png)

10-乙酰氧基-5H-二苯并[b,f]氮杂卓-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

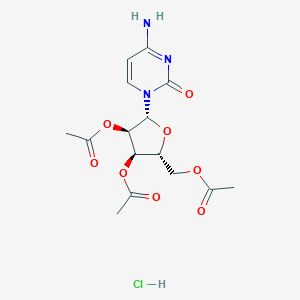

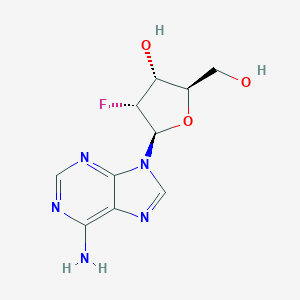

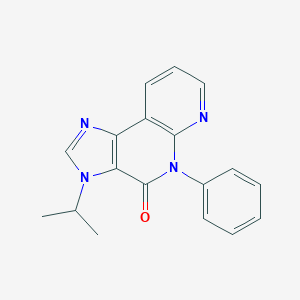

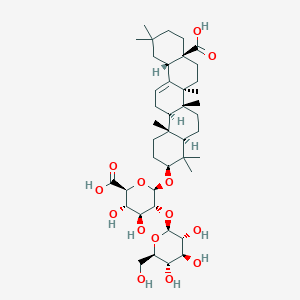

10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide, also known as BIA 2-093, is a compound with the empirical formula C17H16N2O3 . It is a solid substance with a molecular weight of 296.32 . This compound is a blocker of voltage-gated sodium channels and significantly blocks the release of excitatory amino acids such as glutamate and aspartate .

Molecular Structure Analysis

The molecular structure of 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide is represented by the SMILES stringCC(=O)O[C@H]1Cc2ccccc2N(C(N)=O)c3ccccc13 . This compound has a chiral center, as indicated by the @ symbol in the SMILES string . Physical And Chemical Properties Analysis

10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide is a white solid that is soluble in DMSO (~21 mg/mL) but insoluble in water . It should be stored at a temperature between 2-8°C .科学研究应用

药理学见解和代谢途径

10-乙酰氧基-5H-二苯并[b,f]氮杂卓-5-甲酰胺作为奥卡西平 (OXC) 化合物的一部分,在部分性癫痫的治疗中起着至关重要的作用。它的代谢物 10-羟基-10,11-二氢-10-氧代-5H-二苯并[b,f]氮杂卓-5-甲酰胺 (MHD) 经历进一步的葡萄糖醛酸化和排泄,显示出最小的细胞色素 P450 酶参与。这突出了 OXC 作为各种癫痫发作类型的一线治疗的疗效和安全性,而无需滴定,具有快速起效和低药物相互作用潜能等优点 (D. Schmidt & R. Sachdeo, 2000)。

杂环化学和药物开发

对七元杂环化合物(包括氮杂卓衍生物)的研究强调了它们的显著药理学和治疗潜力。合成方法通常涉及扩环技术,指出了开发新型治疗剂的丰富领域。然而,这些化合物的生物学特性仍未得到充分探索,表明未来研究的范围很广 (Manvinder Kaur 等,2021)。

探索新型治疗应用

基于氮杂卓的化合物表现出多种药理学特性,超过 20 种 FDA 批准的药物含有氮杂卓基序,用于治疗癌症、阿尔茨海默病和癫痫等疾病。氮杂卓衍生物的多功能性和结构多样性表明它们作为新药开发的支架的潜力,强调了构效关系 (SAR) 和分子对接研究对未来药物发现工作的重要性 (Gao-Feng Zha 等,2019)。

抗氧化活性评估

抗氧化活性的评估在各个领域至关重要,突出了开发准确的方法来确定复杂样品的抗氧化能力的重要性。ORAC、HORAC 和 DPPH 等技术提供了对化合物抗氧化特性的见解,强调了在评估抗氧化潜力和促进基于抗氧化剂的治疗开发中采用综合分析方法的必要性 (I. Munteanu & C. Apetrei, 2021)。

安全和危害

属性

IUPAC Name |

(11-carbamoylbenzo[b][1]benzazepin-5-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-10H,1H3,(H2,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJIUIARAQMVID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide | |

CAS RN |

952740-00-0 |

Source

|

| Record name | Dehydroeslicarbazepine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952740000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROESLICARBAZEPINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DQ43SNH3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)